molecular formula C25H22BrN3O4 B4087512 5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4087512
M. Wt: 508.4 g/mol
InChI Key: PZGBYGMOQVBBJL-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, and a pyridinylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Diazinane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Introduction of the Methoxyphenyl Group: This can be done through etherification reactions using methoxyphenol and appropriate coupling agents.

    Introduction of the Pyridinylethyl Group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
  • 5-[(4-Fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of 5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of substituents, which may confer unique chemical and biological properties. For example, the presence of the bromophenyl group may enhance its reactivity in certain types of chemical reactions compared to its chlorinated or fluorinated analogs.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O4/c1-33-21-4-2-3-20(15-21)29-23(31)25(22(30)28-24(29)32,12-9-17-10-13-27-14-11-17)16-18-5-7-19(26)8-6-18/h2-8,10-11,13-15H,9,12,16H2,1H3,(H,28,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGBYGMOQVBBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
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5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
5-[(4-Bromophenyl)methyl]-1-(3-methoxyphenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

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